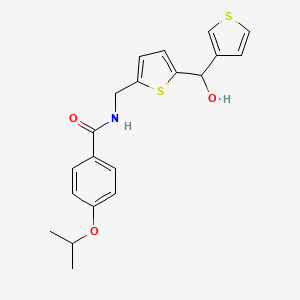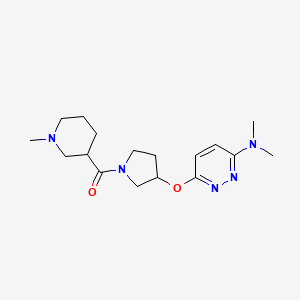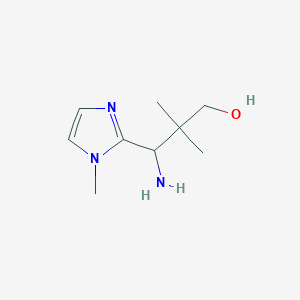![molecular formula C16H20N2O2S B2670929 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 433967-45-4](/img/structure/B2670929.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been reported in the literature. For instance, the utility of the p-ethoxyphenyl (PEP) group as a new protecting group for the protection of N1-2-azetidinones has been discussed. The oxidative removal of this group by ceric ammonium nitrate (CAN) to yield N-unsubstituted β-lactams is also reported .Molecular Structure Analysis
The molecular structure of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be analyzed using computational methods. These calculations include the optimization of the molecular structure providing insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .Chemical Reactions Analysis
Thiazole, a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system, exhibits a wide variety of biological activity. They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can be analyzed using computational methods .Applications De Recherche Scientifique
Thiazole Derivatives in Pharmacological Research
Pharmacological Properties of Thiazolyl Derivatives : Thiazole and its derivatives are known for their broad spectrum of biological activities. Studies have highlighted the role of 2,4-thiazolidinedione (a related thiazolyl compound) as a core structure in medicinal chemistry, showcasing its utility in the design of compounds with antimicrobial, antitumor, and antidiabetic properties. These activities are attributed to the versatility of the thiazole moiety, which allows for structural modifications leading to novel pharmacophores with targeted therapeutic actions (Verma, Yadav, & Thareja, 2019).
Synthesis and Biological Significance of Thiazole Derivatives : The synthesis of thiazole derivatives, including 2-(thio)ureabenzothiazoles, has been extensively studied for their potential therapeutic applications. These compounds have shown a wide range of pharmacological activities, further supporting the significance of thiazole derivatives in drug discovery and development. The review by Rosales-Hernández et al. (2022) covers various synthetic methodologies and the biological importance of these compounds, providing a comprehensive overview of their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Beyond pharmacological applications, thiazole derivatives and related compounds have been explored for their potential in optoelectronic materials. Research on quinazolines, which share structural similarities with thiazole derivatives, has demonstrated their utility in electronic devices and luminescent elements. This highlights the broader applicability of such compounds in scientific research, extending beyond traditional pharmacological uses to include materials science and technology (Lipunova et al., 2018).
Orientations Futures
The future directions for the study of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide could involve further exploration of its potential applications in fields like medicine, materials science, and organic synthesis. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis .
Propriétés
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-20-12-8-6-11(7-9-12)13-10-21-15(17-13)18-14(19)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXADXJSNLZLEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)

![2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2670855.png)
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)


![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)